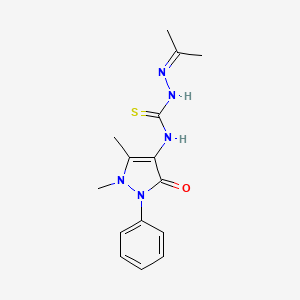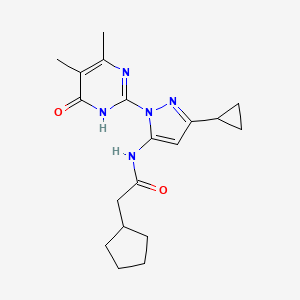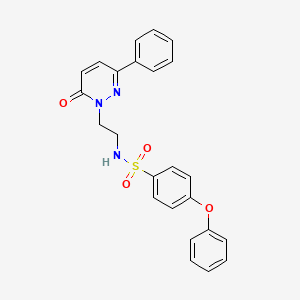
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(propan-2-ylideneamino)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(propan-2-ylideneamino)thiourea, also known as DPTU, is a chemical compound with potential applications in the field of medicinal chemistry. It is a thiourea derivative that has been synthesized through a variety of methods and has been studied for its potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Thiourea derivatives, including compounds related to "1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(propan-2-ylideneamino)thiourea," have been extensively studied for their synthesis methods and potential biological activities. For instance, N-phenyl-N′-(3,5-dimethylpyrazole-4-yl)thiourea, a closely related compound, has demonstrated significant anticonvulsant activity in vivo. This highlights the potential of such compounds in the development of new therapeutic agents (Kaymakçıoğlu, Rollas, & Kartal-Aricioglu, 2003).
Antimicrobial Agents
The incorporation of thiourea and pyrazole moieties into compounds has been shown to enhance their antimicrobial properties. Novel thiazole derivatives incorporating pyridine moiety, synthesized from reactions involving thiourea, have displayed promising antibacterial and antifungal activities, indicating the potential of such compounds in antimicrobial drug development (Khidre & Radini, 2021).
Heterocyclic Synthesis
The compound serves as a key intermediate in the synthesis of various heterocyclic derivatives, such as pyrazole, pyridine, and pyrimidine derivatives, showcasing its versatility in organic synthesis. This underscores its role in the development of new compounds with potential pharmaceutical applications (Fadda, Etman, El-Seidy, & Elattar, 2012).
Anticonvulsant Activity
The structural modification of thiourea derivatives to include various substituents has been explored for enhancing their anticonvulsant activities. For example, urea/thiourea derivatives have been synthesized and evaluated for their efficacy in protecting against convulsions, with certain derivatives showing significant effectiveness. This research avenue is crucial for the development of new anticonvulsant drugs (Thakur, Deshmukh, Jha, & Kumar, 2017).
Radical Scavenging and Protection
Thiourea and its derivatives have been identified as potent scavengers of hydroxyl radicals, offering protective effects against oxidative damage. This property is significant in the context of their potential therapeutic applications, particularly in diseases associated with oxidative stress (Wasil, Halliwell, Grootveld, Moorhouse, Hutchison, & Baum, 1987).
Propriétés
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(propan-2-ylideneamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-10(2)17-18-15(22)16-13-11(3)19(4)20(14(13)21)12-8-6-5-7-9-12/h5-9H,1-4H3,(H2,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFXQSNWJRPSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2610886.png)
![Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2610887.png)


![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2610894.png)


![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2610901.png)
![2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2610903.png)
![Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2610904.png)


![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2610907.png)
